molecular formula C18H15N B170737 N-Phenyl-3-biphenylamine CAS No. 198275-79-5

N-Phenyl-3-biphenylamine

Cat. No.: B170737
CAS No.: 198275-79-5
M. Wt: 245.3 g/mol
InChI Key: QJAYWJUCAONYLG-UHFFFAOYSA-N
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Description

N-Phenyl-3-biphenylamine is an organic compound with the molecular formula C18H15N. It belongs to the class of biphenylamines and is known for its significant biological activity, making it a promising candidate for various scientific applications. The compound is also referred to as 3-anilinobiphenyl and is characterized by its yellow to brown to dark green crystalline form .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenyl-3-biphenylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromobiphenyl with aniline. The reaction typically requires a catalyst such as palladium and is carried out under inert conditions to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-3-biphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted biphenylamines .

Scientific Research Applications

Chemical Synthesis and Properties

N-Phenyl-3-biphenylamine is primarily synthesized through the reaction of 3-bromobiphenyl with aniline, typically using a palladium catalyst under inert conditions to prevent oxidation. This compound has a molecular formula of C18H15NC_{18}H_{15}N and a molecular weight of approximately 245.33 g/mol . Its structure allows it to serve as a building block for more complex organic molecules.

Organic Semiconductors

One of the most prominent applications of this compound is in the field of organic electronics, particularly in the development of organic semiconductors. Its ability to facilitate charge transport makes it a valuable material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that compounds with biphenyl structures often exhibit enhanced electron mobility, which is crucial for efficient device performance .

Biological Research

In biological contexts, this compound has been investigated for its potential therapeutic applications. Studies have shown that it can interact with various biochemical pathways, making it useful for exploring cellular processes and disease mechanisms. For instance, its effects on specific receptors or enzymes can lead to insights into drug design and development.

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its stable chemical properties. Its application in industrial chemicals extends to formulations used in coatings and plastics, where it contributes to color stability and chemical resistance .

Organic Electronics

A study conducted on the use of this compound in OLEDs demonstrated that incorporating this compound into device architectures significantly improved the efficiency and brightness of the emitted light. The research highlighted its role as a hole transport material, which is critical for optimizing charge injection and transport within the device .

Toxicological Assessments

Research published by the National Institutes of Health assessed the carcinogenic potential of related compounds such as N-phenyl-p-phenylenediamine (a structural analog). Although this specific analog was found not to be carcinogenic in tested animal models, studies emphasize the importance of understanding the biological activity of similar compounds like this compound .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Organic SemiconductorsUsed in OLEDs and OPVs for charge transportEnhanced electron mobility improves device performance
Biological ResearchInvestigated for therapeutic potentialInteractions with biochemical pathways explored
Industrial ChemicalsUtilized in dyes, pigments, coatingsContributes to color stability and chemical resistance

Mechanism of Action

The mechanism by which N-Phenyl-3-biphenylamine exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Phenyl-4-biphenylamine
  • N-Phenyl-2-biphenylamine
  • N,3-diphenylaniline

Comparison: N-Phenyl-3-biphenylamine is unique due to its specific substitution pattern on the biphenyl ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and industrial uses .

Biological Activity

N-Phenyl-3-biphenylamine (C18H15N) is an organic compound classified under biphenylamines, notable for its diverse biological activities and potential applications in various scientific fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.

This compound is characterized by a biphenyl structure with an amine group, which contributes to its reactivity and biological interactions. The compound exhibits a yellow to brown crystalline form and is soluble in organic solvents. It serves as a building block in the synthesis of complex organic molecules and materials, particularly in the development of organic semiconductors.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. Key mechanisms include:

  • Oxidation : this compound can be oxidized to form quinone derivatives, which may exhibit different biological properties.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid signaling pathways .
  • Anticancer Activity : Research indicates that derivatives of biphenylamines, including this compound, may possess cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study demonstrated that biphenylamine derivatives exhibited significant cytotoxicity against human breast carcinoma cell lines (MCF-7), with IC50 values ranging from 0.73 to 2.38 µM . This suggests potential applications in cancer therapeutics.
  • Enzyme Inhibition :
    • Investigations into the structure-activity relationship (SAR) of biphenyl derivatives revealed that modifications at specific positions on the biphenyl ring could enhance FAAH inhibition potency. For instance, certain derivatives showed effective inhibition at doses as low as 0.2 mg/kg when administered intraperitoneally .
  • Toxicological Assessments :
    • Toxicological studies involving N-phenyl-p-phenylenediamine (a related compound) indicated that high doses resulted in significant hepatic inflammation and altered body weight gains in rodent models . Although these findings pertain to a closely related compound, they highlight the importance of understanding the safety profiles of biphenylamine derivatives.

Summary Table of Biological Activities

Activity TypeFindings
CytotoxicityEffective against MCF-7 cell line; IC50 values: 0.73 - 2.38 µM
Enzyme InhibitionFAAH inhibition observed; effective at doses as low as 0.2 mg/kg
Toxicological EffectsHepatic inflammation noted in high-dose studies of related compounds

Properties

IUPAC Name

N,3-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-3-8-15(9-4-1)16-10-7-13-18(14-16)19-17-11-5-2-6-12-17/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAYWJUCAONYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609098
Record name N-Phenyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198275-79-5
Record name N-Phenyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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